

# Application Notes and Protocols: Flow Cytometry Analysis of Tyk2-IN-18 Treated Cells

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## Compound of Interest

Compound Name: Tyk2-IN-18

Cat. No.: B12362065

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## Introduction

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several key cytokines, including type I interferons (IFNs), interleukin (IL)-6, IL-10, IL-12, and IL-23.[1] These cytokines are pivotal in both innate and adaptive immunity, and their dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, lupus, and inflammatory bowel disease.[2][3][4] **Tyk2-IN-18** is a small molecule inhibitor that targets the kinase activity of Tyk2, thereby blocking the downstream signaling cascades initiated by these cytokines. This application note provides detailed protocols for the analysis of **Tyk2-IN-18** treated cells using flow cytometry, a powerful technique for single-cell analysis of immune cell populations and signaling events.

## Mechanism of Action of Tyk2

Tyk2 is an intracellular enzyme that associates with the cytoplasmic domains of cytokine receptors.[3] Upon cytokine binding, the receptor chains dimerize, leading to the activation of Tyk2 and its associated JAK partner (e.g., JAK1 or JAK2).[3][4] The activated JAKs then phosphorylate each other and the receptor chains, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[2] **Tyk2-IN-18**, by inhibiting the kinase function of Tyk2, prevents the

phosphorylation and activation of downstream STATs, thus mitigating the pro-inflammatory effects of the associated cytokines.

## Data Presentation

The following tables summarize the inhibitory activity of various Tyk2 inhibitors, including compounds with similar mechanisms to **Tyk2-IN-18**, on different signaling pathways and immune cell functions. This data is essential for designing experiments and interpreting results from studies involving Tyk2 inhibition.

Table 1: Inhibitory Activity of Tyk2 Inhibitors on Cytokine-Induced STAT Phosphorylation

Compound	Cytokine Stimulus	Cell Type	Phospho-STAT Measured	IC50 (nM)	Reference
NDI-031407	IL-12	Human PBMCs	pSTAT4	~10	<a href="#">[5]</a>
NDI-031407	GM-CSF	Human PBMCs	pSTAT5	>1000	<a href="#">[5]</a>
BMS-986165	IFN $\alpha$	Human $\beta$ -cells	pSTAT1/2	Potent Inhibition	<a href="#">[6]</a>
PF-06673518	IL-12	Human Leukocytes	pSTATs	Potent Inhibition	<a href="#">[7]</a>
PF-06673518	IL-15	Human Leukocytes	pSTATs	Less Potent Inhibition	<a href="#">[7]</a>
TLL-018	Not Specified	Human Blood Cells	Not Specified	5 (for Tyk2)	<a href="#">[8]</a>

Table 2: Effect of Tyk2 Inhibition on Immune Cell Populations and Functions

Tyk2 Inhibitor	Model System	Key Findings	Analytical Method	Reference
BMS-986165	Imiquimod-induced psoriatic mice	Decreased IL-17A+ TCRγδ+ T cells in skin lesions.	Flow Cytometry	[2]
BMS-986202	RIP-LCMV-GP mice (Type 1 Diabetes model)	Dampened innate immune cell activation and impaired adaptive immune responses.	Flow Cytometry	[6]
Tyk2 knockout	Murine model	Impaired IL-12-induced NK cell activity and IFN-γ production.	Not Specified	[9]
Tyk2 inhibitor	In vitro human CD4+ T cells	Blocked IL-23-induced IL-17A production.	ELISA	[5]

## Experimental Protocols

Here, we provide detailed protocols for the treatment of cells with **Tyk2-IN-18** and subsequent analysis by flow cytometry. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.

### Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation

This protocol details the steps to assess the inhibitory effect of **Tyk2-IN-18** on the phosphorylation of STAT proteins following cytokine stimulation in peripheral blood mononuclear cells (PBMCs).

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
- **Tyk2-IN-18** (stock solution in DMSO)
- Recombinant human cytokine (e.g., IL-12, IFN- $\alpha$ )
- Phosflow Lyse/Fix Buffer
- Phosflow Perm Buffer III
- Fluorochrome-conjugated antibodies against:
  - CD3
  - CD4
  - CD8
  - Phospho-STAT1 (pY701)
  - Phospho-STAT3 (pY705)
  - Phospho-STAT4 (pY693)
- Flow cytometer

#### Procedure:

- Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI 1640 medium at a concentration of  $1 \times 10^6$  cells/mL.
- Inhibitor Treatment: Pre-treat the PBMCs with a range of concentrations of **Tyk2-IN-18** (e.g., 1 nM to 10  $\mu$ M) or DMSO vehicle control for 1-2 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Cytokine Stimulation: Add the appropriate cytokine (e.g., 10 ng/mL IL-12 or 1000 U/mL IFN- $\alpha$ ) to the cell suspension and incubate for 15-30 minutes at 37°C. Include an unstimulated

control.

- **Fixation:** Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed Phosflow Lyse/Fix Buffer and incubate for 10-15 minutes at 37°C.
- **Permeabilization:** Centrifuge the fixed cells, discard the supernatant, and resuspend the cell pellet in ice-cold Phosflow Perm Buffer III. Incubate on ice for 30 minutes.
- **Staining:** Wash the cells twice with staining buffer (e.g., PBS with 2% FBS). Resuspend the cells in the antibody cocktail containing fluorochrome-conjugated antibodies against cell surface markers (CD3, CD4, CD8) and intracellular phospho-STATs. Incubate for 30-60 minutes at room temperature in the dark.
- **Data Acquisition:** Wash the cells twice with staining buffer and resuspend in an appropriate volume for flow cytometry analysis. Acquire data on a flow cytometer, ensuring to collect a sufficient number of events for statistical analysis.
- **Data Analysis:** Gate on the lymphocyte population based on forward and side scatter, and then identify T cell subsets (e.g., CD3+CD4+ and CD3+CD8+). Analyze the median fluorescence intensity (MFI) or the percentage of positive cells for the respective phospho-STAT in the different treatment groups.

## Protocol 2: Analysis of T Cell Activation and Differentiation

This protocol is designed to evaluate the impact of **Tyk2-IN-18** on T cell activation and the differentiation of T helper subsets.

Materials:

- Purified human naive CD4+ T cells
- T cell activation beads (e.g., anti-CD3/CD28)
- Th1 polarizing cytokines (e.g., IL-12)
- Th17 polarizing cytokines (e.g., IL-23, IL-6, TGF- $\beta$ )

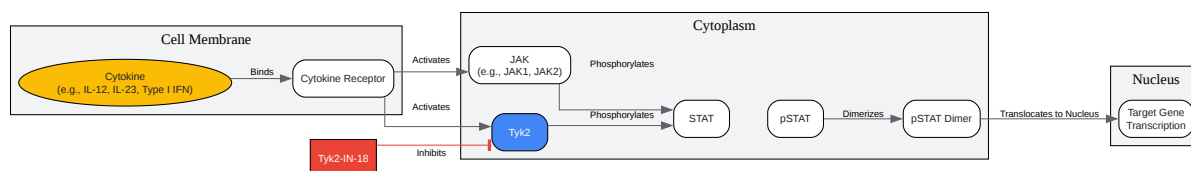
- **Tyk2-IN-18**
- Brefeldin A or Monensin
- Fluorochrome-conjugated antibodies against:
  - CD4
  - CD25
  - PD-1
  - IFN- $\gamma$
  - IL-17A
- Foxp3/Transcription Factor Staining Buffer Set
- Flow cytometer

Procedure:

- **T Cell Culture and Differentiation:** Culture purified naive CD4<sup>+</sup> T cells with T cell activation beads in the presence of either Th1 or Th17 polarizing cytokines. Concurrently, treat the cells with various concentrations of **Tyk2-IN-18** or DMSO vehicle control. Culture for 3-5 days.
- **Restimulation and Intracellular Cytokine Staining:** On the final day of culture, restimulate the cells with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (Brefeldin A or Monensin) for 4-6 hours.
- **Surface Staining:** Harvest the cells and stain for surface markers such as CD4, CD25, and PD-1.
- **Fixation and Permeabilization:** Fix and permeabilize the cells using a transcription factor staining buffer set according to the manufacturer's instructions.
- **Intracellular Staining:** Stain for intracellular cytokines such as IFN- $\gamma$  and IL-17A.

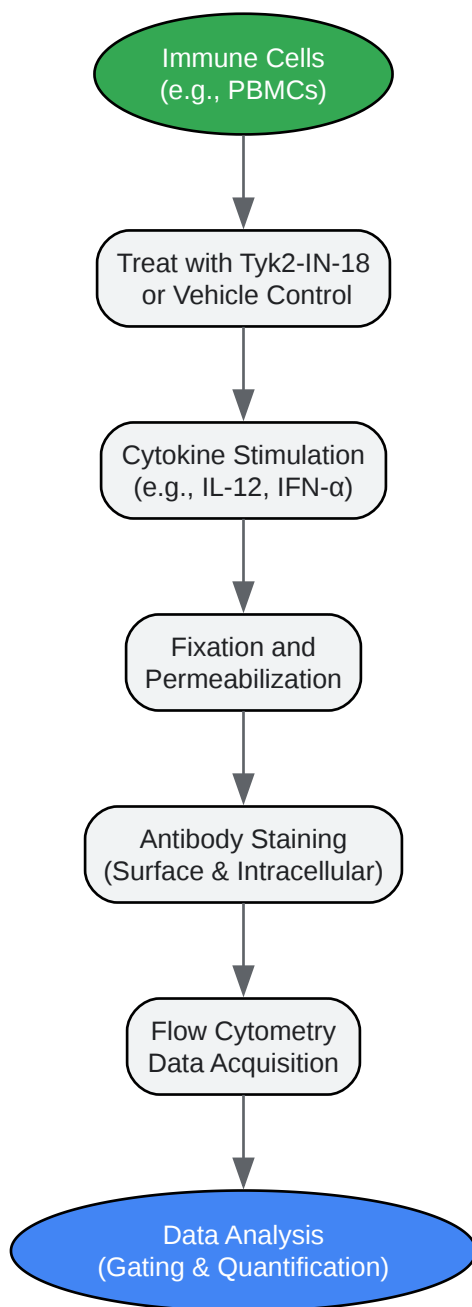
- **Data Acquisition and Analysis:** Acquire and analyze the data on a flow cytometer. Gate on CD4+ T cells and quantify the percentage of cells expressing activation markers and the signature cytokines for Th1 (IFN- $\gamma$ ) and Th17 (IL-17A) lineages.

## Mandatory Visualizations



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Caption: Tyk2 Signaling Pathway and Inhibition by **Tyk2-IN-18**.



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Caption: Experimental Workflow for Flow Cytometry Analysis.

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